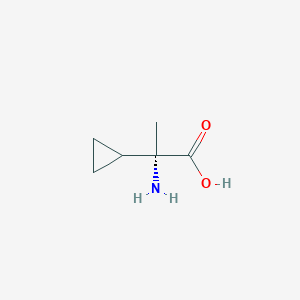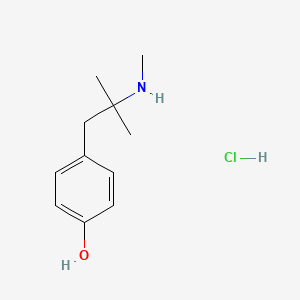
6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
Übersicht
Beschreibung
6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a chloroacetyl group, and a tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyanoacetic acid hydrazide with various reactants. The cyanoacetic acid hydrazide acts as an ambident nucleophile, allowing for multiple points of attack by electrophiles . The reaction conditions often include stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solvent-free reactions to enhance yield and reduce costs. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Additionally, fusion methods, which involve the solvent-free reaction of aryl amines with ethyl cyanoacetate, are also employed .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions can vary, but they often involve elevated temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
- 6-amino-5-(chloroacetyl)-1-cyclopropyl-2,4(1H,3H)-pyrimidinedione
Uniqueness
What sets 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYZDPKJIIYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=C(NC(=O)NC1=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291939 | |
| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22283-13-2 | |
| Record name | NSC79222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


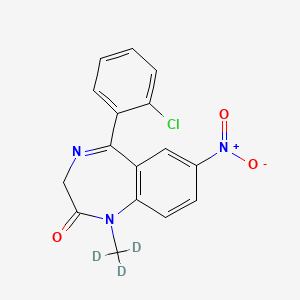

amine hydrochloride](/img/structure/B13447911.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
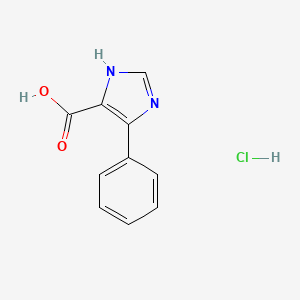
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
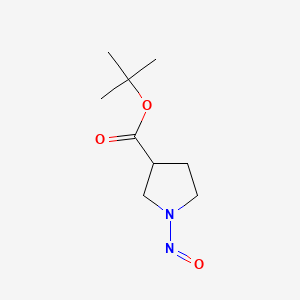
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
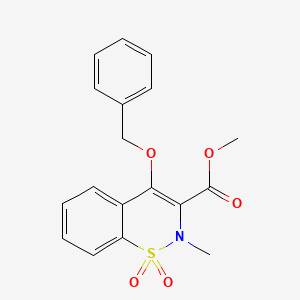
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)

